2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide
Description
2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide is a chloroacetamide derivative characterized by a 2-fluorobenzyl group and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₂ClFNO, with a molecular weight of 231.67 g/mol. The compound features a chloroacetyl group (-CO-CH₂Cl) linked to an N-methyl-2-fluorobenzylamine moiety. The fluorine atom at the ortho position of the phenyl ring and the methyl group on the nitrogen likely influence its electronic properties, solubility, and intermolecular interactions, making it relevant for pharmaceutical and agrochemical research .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-13(10(14)6-11)7-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDWIAGBHXCBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide typically involves the reaction of 2-fluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism: Ortho vs. Para Fluorine
- 2-Chloro-N-(2-fluorophenyl)acetamide (1j)
- 2-Chloro-N-(4-fluorophenyl)acetamide (7) Structure: Fluorine at the para position on the phenyl ring. NMR: δ 8.24 (s, 1H, NH), δ 7.56–7.51 (m, 2H, aromatic), δ 4.34 (s, 2H, CH₂Cl) .
N-Methyl-2-fluorobenzyl Derivatives
- 2-Chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide
Substituent Effects on Physical and Spectral Properties
Methyl vs. Hydrogen on Nitrogen
- 2-Chloro-N-phenylacetamide Structure: No N-methyl or fluorobenzyl groups. Crystal Packing: Dihedral angle between amide and phenyl ring = 16.0°; forms infinite chains via N–H⋯O hydrogen bonds .
Sulfonamide and Thiadiazole Derivatives
- 2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide
- 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Structure: Thiadiazole and furan substituents. Application: Potential antimicrobial activity due to heterocyclic moieties .
Agrochemical Analogues
Chloroacetamides are widely used as herbicides. Key examples include:
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Pre-emergent herbicide; methoxymethyl group enhances soil mobility .
- Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Propoxyethyl chain improves hydrophobicity for rice field applications .
Key Data Tables
Table 1: Physical Properties of Selected Chloroacetamides
Table 2: Structural Parameters in Crystal Packing
| Compound | Dihedral Angle (°) | Hydrogen Bonding | Reference |
|---|---|---|---|
| 2-Chloro-N-phenylacetamide | 16.0 | N–H⋯O chains along [101] | |
| 2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide | 78.9 | N–H⋯Cl and N–H⋯O dimers |
Biological Activity
2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide is an organofluorine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for its interactions with various biological targets, particularly in the fields of antimicrobial and antiviral research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.64 g/mol. The presence of the chloro and fluorine substituents contributes to its stability and reactivity, making it a valuable candidate for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve the inhibition of specific enzymes critical for bacterial survival or growth.
Antiviral Properties
In addition to its antibacterial effects, this compound has demonstrated antiviral activity against certain viruses. Studies suggest that it may interfere with viral replication processes, possibly by modulating enzymatic activities essential for viral life cycles. This activity is particularly relevant in the context of emerging viral infections where novel therapeutic agents are urgently needed.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, leading to reduced inflammation and associated symptoms.
- Receptor Interactions : Its structural features allow it to bind to various receptors, potentially altering cellular signaling pathways that are crucial for disease progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-4'-fluoroacetophenone | Chlorofluorophenyl group | Used in organic synthesis |
| 4-Fluorophenacyl chloride | Similar structure but different functional groups | Known for its reactivity |
| 2-Chloro-1-(4-fluorophenyl)ethanone | Simpler structure with a chlorinated ethyl group | Often used in agrochemical applications |
This comparison highlights how the combination of a piperazine ring, chlorofluorophenyl group, and acetamide functional group in this compound contributes to its distinct reactivity and biological activity compared to other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
- Antiviral Mechanism : Research on its antiviral properties revealed that the compound could inhibit viral replication in vitro, suggesting a mechanism that involves interference with viral enzyme functions.
- Inflammatory Response : In vivo studies indicated that treatment with this compound resulted in reduced markers of inflammation in animal models, supporting its potential use in inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic substitution : React 2-fluoro-N-methylbenzylamine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts like dimerization .
- Microwave-assisted synthesis : Reduce reaction time (20–30 min) at 80°C with DMF as a solvent, achieving >85% yield .
- Key parameters : Temperature control (<5°C during chloroacetyl chloride addition) and solvent polarity (avoid protic solvents to prevent hydrolysis).
- Validation : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity by HPLC (≥98%) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- 1H/13C NMR : Key peaks include δ 4.24 ppm (CH2Cl), δ 3.12 ppm (N–CH3), and aromatic protons at δ 7.1–7.4 ppm (2-fluorophenyl). Fluorine coupling (J = 8.5 Hz) confirms the ortho-F substituent .
- IR : Stretch at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N), and 1240 cm⁻¹ (C–F) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Antimicrobial screening : Use broth microdilution (MIC) against S. aureus and E. coli (concentration range: 1–128 µg/mL). Compare to ciprofloxacin as a positive control .
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s assay (IC50 calculation at λ = 412 nm) .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogen position, alkyl chain length) affect the compound’s bioactivity and pharmacokinetics?
- SAR Insights :
- Fluorine position : Meta-F (vs. para-F) increases lipophilicity (logP +0.3) and blood-brain barrier penetration in rodent models .
- Methyl vs. ethyl groups : N-Methyl improves metabolic stability (t1/2 = 4.2 h in human liver microsomes vs. 1.8 h for N-ethyl) but reduces solubility (2.1 mg/mL vs. 4.5 mg/mL) .
- Data Table :
| Substituent | logP | MIC (µg/mL) | AChE IC50 (µM) |
|---|---|---|---|
| 2-F, N-Me | 2.8 | 16 | 12.4 |
| 4-F, N-Me | 2.5 | 32 | 18.7 |
| 2-Cl, N-Et | 3.1 | 8 | 9.2 |
| Source: Compiled from |
Q. What computational strategies can predict binding modes and toxicity profiles?
- Molecular docking : Use AutoDock Vina to model interactions with AChE (PDB: 4EY7). The chloroacetamide moiety forms hydrophobic contacts with Trp286, while the fluorophenyl group engages in π-π stacking with Phe295 .
- ADMET prediction : SwissADME predicts moderate CYP3A4 inhibition (Probability = 0.72) and Ames test negativity (mutagenic risk <5%) .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
- Case Study : Conflicting reports on N–H⋯O vs. C–H⋯O interactions in related acetamides. Refinement via SHELXL-97 with high-resolution data (<1.0 Å) shows dominant N–H⋯O bonds (2.9 Å) in 2-fluoro derivatives, while meta-substituted analogs favor C–H⋯O .
- Mitigation : Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .
Methodological Challenges and Solutions
Q. Why does recrystallization from ethanol/water yield polymorphic forms, and how can this be controlled?
- Mechanism : Slow cooling (0.5°C/min) favors Form I (monoclinic), while rapid cooling produces metastable Form II (orthorhombic). Confirm via PXRD (Form I: 2θ = 12.4°, 15.7°; Form II: 2θ = 11.9°, 16.2°) .
- Solution : Add seed crystals of Form I and maintain supersaturation at 40–50% .
Q. How to address discrepancies in biological activity data across research groups?
- Root Causes : Variability in cell lines (e.g., HepG2 vs. HEK293), solvent (DMSO vs. saline), and assay protocols (endpoint vs. kinetic measurements).
- Standardization : Follow NIH guidelines for dose normalization (µM vs. µg/mL) and use >95% pure compound (certified by third-party labs) .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
